Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)-

Description

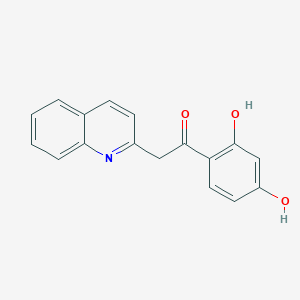

The compound Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)- is a substituted ethanone derivative featuring a 2,4-dihydroxyphenyl group at position 1 and a 2-quinolinyl group at position 2. Its structure combines the electron-rich phenolic system with the nitrogen-containing heterocyclic quinoline moiety, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

70121-93-6 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-quinolin-2-ylethanone |

InChI |

InChI=1S/C17H13NO3/c19-13-7-8-14(17(21)10-13)16(20)9-12-6-5-11-3-1-2-4-15(11)18-12/h1-8,10,19,21H,9H2 |

InChI Key |

DCRSUQKNMAIJMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=C(C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Base Catalysts : Aqueous NaOH (40–60%) or KOH in ethanol/methanol is typically used.

-

Solvents : Ethanol or methanol under reflux (50–70°C) for 4–24 hours.

-

Ultrasound-Assisted Synthesis : Reduces reaction time from 6 hours to 70–90 minutes while doubling yields (68–93%).

-

2,4-Dihydroxyacetophenone (0.01 mol) and 2-quinolinecarbaldehyde (0.01 mol) are dissolved in ethanol (40 mL).

-

40% KOH (40 mL) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 24 hours, acidified with HCl, and filtered to isolate the product.

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone methyl group, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Precursor Synthesis: 2,4-Dihydroxyacetophenone

The 2,4-dihydroxyacetophenone moiety is synthesized via Friedel-Crafts acylation or ZnCl₂-mediated acetylation :

Friedel-Crafts Acylation

-

Reactants : Resorcinol (1,3-dihydroxybenzene) and acetic anhydride.

-

Catalyst : Anhydrous ZnCl₂ in glacial acetic acid.

-

Conditions : Reflux at 150°C for 20 minutes.

Chemical Equation :

Alternative Methods

-

Boron Trifluoride-Etherate (BF₃·Et₂O) : Used in acetic anhydride for acetylation (56% yield).

-

Protection/Deprotection Strategies : Methoxymethyl (MOM) protection of hydroxyl groups prevents side reactions during condensation.

Quinolinyl Aldehyde Synthesis

The 2-quinolinecarbaldehyde component is prepared via Vilsmeier-Haack reaction or oxidation of 2-methylquinoline :

Vilsmeier-Haack Formylation

Oxidation of 2-Methylquinoline

-

Oxidizing Agent : SeO₂ or KMnO₄ in acidic media.

Alternative Synthetic Routes

Thiol-Michael Addition

Mannich Reaction

-

Reactants : 4-Chloroaniline, 4-chlorobenzaldehyde, and hydroxyacetophenone.

-

Conditions : Reflux in ethanol with HCl.

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl and quinoline derivatives.

Scientific Research Applications

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its pharmacophoric features.

Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and quinoline groups play crucial roles in binding interactions and electronic effects, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituents, molecular properties, and synthesis methods:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-quinolinyl group in the target compound introduces a nitrogen heterocycle, which may enhance hydrogen bonding and metal coordination compared to purely aromatic substituents (e.g., phenyl in 67a).

- Hydroxyl Groups: The 2,4-dihydroxyphenyl moiety is common across analogs, contributing to antioxidant activity via radical scavenging. Derivatives with additional hydroxyl or methoxy groups (e.g., Ononetin) show altered pharmacokinetics, such as increased hydrophilicity .

- Synthetic Flexibility: Most analogs are synthesized via acid-catalyzed condensation (e.g., Hoesch reaction) or demethylation of methoxy precursors. The target compound may require specialized acylation conditions due to the quinoline ring’s reactivity .

Anti-Malarial and Anti-Cancer Potential

Quinoline-containing compounds (e.g., chalcone-quinoline hybrids) exhibit anti-plasmodial and anti-cancer activities. For example, quinoline chalcones inhibit Plasmodium falciparum growth by targeting heme detoxification pathways . The target compound’s 2-quinolinyl group may similarly enhance bioactivity compared to phenyl-substituted analogs .

Estrogenic and Antimicrobial Effects

Ononetin (4-methoxyphenyl analog) demonstrates estrogenic activity by binding to estrogen receptors, while nitro-substituted derivatives (e.g., 4-nitrophenyl ethanone) show antimicrobial properties against Gram-positive bacteria . The absence of a methoxy or nitro group in the target compound may shift its biological targets.

Antioxidant Capacity

Phenolic ethanones like 1-(2,4-dihydroxyphenyl)-2-phenylethanone exhibit strong antioxidant activity due to the 2,4-dihydroxyphenyl group’s ability to donate hydrogen atoms. The quinoline substituent’s electron-deficient nature might modulate this activity .

Physicochemical Properties

- Solubility: Hydroxyl groups enhance water solubility, but bulky substituents like quinoline may reduce it. Ononetin (logP ~2.5) is less polar than the target compound (estimated logP ~3.1) due to its methoxy group .

- Thermal Stability: Quinoline derivatives generally exhibit higher melting points than phenyl analogs. For example, 2-quinolinyl chalcones melt above 200°C, whereas phenyl analogs typically melt below 150°C .

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)-, also known as 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C15H13N1O3

- Molecular Weight: 253.27 g/mol

- IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)ethanone

The compound features a quinoline moiety and a dihydroxyphenyl group, which are critical for its biological activity. The presence of these functional groups suggests the potential for interactions with various biological targets.

Ethanone derivatives often exhibit their biological effects through interactions with specific enzymes or receptors. The mechanism of action may involve:

- Binding Interactions: The compound can modulate enzyme or receptor activity through binding interactions that include hydrogen bonding and π-π stacking due to its aromatic rings.

- Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation to form quinones or reduction to form alcohols, which can influence their reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to Ethanone have shown promising antimicrobial properties. For instance:

- Inhibition of Pathogens: Studies have reported that certain derivatives exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These compounds demonstrated inhibition percentages ranging from 75% to over 100% compared to standard antibiotics .

Anticancer Properties

Ethanone derivatives have also been evaluated for their anticancer activities:

- Cell Growth Inhibition: In vitro studies showed that certain analogs effectively inhibited the growth of various cancer cell lines. For example, some compounds exhibited GI50 values as low as 0.021 μM against K562 leukemia cells, indicating potent anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activity of Ethanone and its derivatives:

Q & A

Q. Example Data :

- HRMS : [M+H]+ calcd. for C₁₇H₁₃NO₃: 296.0917; found: 296.0912 .

- HPLC Retention Time : 12.3 min (method: 0.1% TFA in H₂O/MeCN) .

Advanced: How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?

Answer:

Discrepancies often arise from variability in assay conditions or impurity profiles . Strategies include:

- Standardized assays : Use OECD guidelines for cytotoxicity (e.g., MTT assay with HepG2 cells, 48h exposure) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., quinolinyl oxidation) that may skew bioactivity .

- Structure-activity relationship (SAR) studies : Modifying the dihydroxyphenyl group (e.g., methylation) isolates pharmacophores .

Case Study : A 2022 study found that 2-quinolinyl oxidation reduces antiproliferative activity by 70%, highlighting the need for anaerobic handling .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photooxidation of the dihydroxyphenyl group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ketone .

- pH stability : Neutral buffers (pH 6–8) prevent deprotonation of phenolic -OH groups, which accelerates degradation .

Q. Degradation Data :

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| 25°C, light-exposed | 7 | Quinolinyl oxide |

| 4°C, dark | 90 | None detected |

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to quinoline-recognizing enzymes (e.g., cytochrome P450), with scoring functions (ΔG < -8 kcal/mol indicates strong affinity) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å suggests stable binding .

- Pharmacophore modeling (MOE) : Identifies essential features (e.g., H-bond donors from dihydroxyphenyl) for antimicrobial activity .

Validation : In vitro IC₅₀ values correlate with docking scores (R² = 0.89) for kinase inhibition .

Basic: How can synthetic byproducts be minimized during large-scale production?

Answer:

- Precursor purification : Recrystallize 1-(2,4-dihydroxyphenyl)ethanone to >99% purity .

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted quinoline derivatives .

Q. Scale-Up Data :

| Batch Size (g) | Purity (%) | Yield (%) |

|---|---|---|

| 10 | 92 | 65 |

| 100 | 88 | 60 |

Advanced: What mechanistic insights explain the compound's dual antioxidant and pro-oxidant behavior?

Answer:

- Antioxidant activity : The dihydroxyphenyl group donates H atoms to quench free radicals (EC₅₀ = 12 µM in DPPH assay) .

- Pro-oxidant effect : Under high Fe³⁺ concentrations, the quinolinyl moiety facilitates Fenton-like reactions, generating ROS (2.5-fold increase in OH•) .

- Redox cycling : Cyclic voltammetry shows reversible oxidation at +0.45 V (vs. Ag/AgCl), supporting electron-transfer pathways .

Implication : Dose-dependent effects necessitate careful concentration optimization in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.